Scaffold-Validated Antiangiogenic & Antimicrobial Activity
The chromenothiazole scaffold—the core structural motif shared by N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine—has been validated in primary literature as a biologically active pharmacophore. In a structure-activity relationship study of tricyclic thiazoleamines, structurally superimposable scaffolds (including 4H-thiochromeno[4,3-d]thiazol-2-amine) yielded low-micromolar inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation, with lead compounds also demonstrating antiangiogenic activity in endothelial tube formation assays [1]. Additionally, 4H-chromeno[4,3-d][1,3]thiazol-2-amine derivatives have demonstrated antimicrobial activity against Staphylococcus aureus with MIC values of 50 µg/mL and against Bacillus subtilis with MIC values of 30 µg/mL .
| Evidence Dimension | Biological activity of chromenothiazole scaffold |
|---|---|
| Target Compound Data | Scaffold associated with low-micromolar antiangiogenic activity and antimicrobial MIC values of 30-50 µg/mL against Gram-positive bacteria |
| Comparator Or Baseline | Untested in primary literature; scaffold activity inferred from structurally superimposable analogs |
| Quantified Difference | Not applicable (class-level scaffold validation without direct target compound testing) |
| Conditions | HUVEC proliferation assay; endothelial tube formation assay; bacterial MIC determination |
Why This Matters
The chromenothiazole scaffold has established, peer-reviewed biological relevance that supports its selection over untested heterocyclic building blocks for drug discovery and chemical biology applications.
- [1] Bhat S, Shim JS, Liu JO. Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg Med Chem Lett. 2013;23(9):2733-2737. View Source
